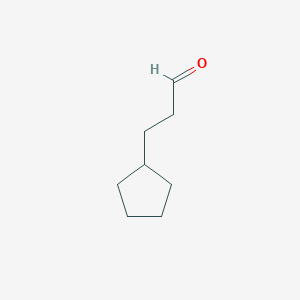

3-Cyclopentylpropanal

説明

BenchChem offers high-quality 3-Cyclopentylpropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopentylpropanal including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-cyclopentylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAOHFMOWBQIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454522 | |

| Record name | 3-cyclopentylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6053-89-0 | |

| Record name | Cyclopentanepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6053-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-cyclopentylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 3-Cyclopentylpropanal from (Chloromethyl)cyclopentane: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-cyclopentylpropanal from the starting material (chloromethyl)cyclopentane (B1281465). The synthesis involves a two-step sequence: the formation of a Grignard reagent followed by a nucleophilic attack on ethylene (B1197577) oxide to yield 3-cyclopentylpropan-1-ol, which is subsequently oxidized to the target aldehyde. This document details the experimental protocols, presents quantitative data, and discusses the merits of various oxidation methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The synthesis of aldehydes is a fundamental transformation in organic chemistry, as they serve as crucial intermediates in the construction of more complex molecular architectures. 3-Cyclopentylpropanal is a valuable building block, and its efficient synthesis is of significant interest. This guide outlines a reliable synthetic route starting from the readily available (chloromethyl)cyclopentane. The core of this strategy is a two-carbon homologation achieved through a Grignard reaction, followed by a mild oxidation to furnish the desired aldehyde.

Overall Synthetic Pathway

The conversion of (chloromethyl)cyclopentane to 3-cyclopentylpropanal is achieved in two sequential steps. The first step involves the formation of a Grignard reagent, cyclopentylmethylmagnesium chloride, which then undergoes a ring-opening reaction with ethylene oxide to produce the intermediate alcohol, 3-cyclopentylpropan-1-ol. The second step is the selective oxidation of this primary alcohol to the final product, 3-cyclopentylpropanal.

Caption: Overall synthetic workflow from (chloromethyl)cyclopentane to 3-cyclopentylpropanal.

Experimental Protocols

Step 1: Synthesis of 3-Cyclopentylpropan-1-ol

This procedure involves the formation of cyclopentylmethylmagnesium chloride and its subsequent reaction with ethylene oxide. The reaction of a Grignard reagent with ethylene oxide is a classic method for the formation of a primary alcohol with a two-carbon extension.[1][2][3][4][5][6]

Materials:

-

(Chloromethyl)cyclopentane

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethylene oxide

-

Aqueous hydrochloric acid (HCl)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small volume of anhydrous THF. Add a small portion of a solution of (chloromethyl)cyclopentane (1.0 equivalent) in anhydrous THF from the dropping funnel. If the reaction does not initiate, gentle heating or the addition of a small crystal of iodine may be required. Once initiated, add the remaining (chloromethyl)cyclopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Ethylene Oxide: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly bubble ethylene oxide gas (1.1 equivalents) through the solution or add a pre-condensed solution of ethylene oxide in cold THF. This step is exothermic and requires careful temperature control. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Workup and Purification: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution, followed by dilute hydrochloric acid to dissolve the magnesium salts. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-cyclopentylpropan-1-ol can be purified by vacuum distillation or column chromatography.

Step 2: Oxidation of 3-Cyclopentylpropan-1-ol to 3-Cyclopentylpropanal

The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[7] Several reliable methods are available, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium (B92312) chlorochromate (PCC) oxidation.[8][9][10][11][12]

The Swern oxidation is a very mild and high-yielding method that uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride.[9][13][14][15]

Materials:

-

3-Cyclopentylpropan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Dry ice/acetone bath

Procedure:

-

Activation of DMSO: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C.[16] Slowly add oxalyl chloride (1.5 equivalents), followed by the dropwise addition of DMSO (2.2 equivalents). Stir the mixture for 15 minutes.[7][17]

-

Alcohol Addition: Add a solution of 3-cyclopentylpropan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.[17]

-

Elimination and Workup: Add triethylamine (5.0 equivalents) dropwise to the flask, and continue stirring for 15 minutes at -78 °C.[16][17] Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction with water. Extract the product with DCM, wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough for subsequent steps, but can be purified by column chromatography or careful distillation.

DMP is a hypervalent iodine reagent that offers a mild and selective oxidation at room temperature.[8][18][19][20][21]

Materials:

-

3-Cyclopentylpropan-1-ol

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

-

Oxidation: Dissolve 3-cyclopentylpropan-1-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask. Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature.[17][22]

-

Reaction Monitoring and Workup: Stir the reaction mixture for 1-3 hours, monitoring by TLC.[17] Once complete, quench by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.[17] Stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde.

PCC is a classic reagent for the oxidation of primary alcohols to aldehydes.[11][23][24]

Materials:

-

3-Cyclopentylpropan-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite or silica (B1680970) gel

Procedure:

-

Oxidation: To a solution of 3-cyclopentylpropan-1-ol (1.0 equivalent) in anhydrous DCM, add PCC (1.2-1.5 equivalents) and Celite or silica gel.[10] The addition of a solid support helps to prevent the formation of a tar-like residue.[25]

-

Reaction and Workup: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.[10] Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil, washing thoroughly with ether. Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

Data Presentation

Comparison of Oxidation Protocols

The choice of oxidation method depends on factors such as scale, substrate sensitivity, cost, and toxicity of reagents.[7][26]

| Oxidation Protocol | Oxidizing Agent | Typical Reaction Time | Typical Yield (%) | Key Considerations |

| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | 1 - 2 hours | 90 - 98 | Mild conditions, suitable for a wide range of functional groups. Requires low temperatures (-78 °C) and produces malodorous dimethyl sulfide.[10][17][27] |

| DMP Oxidation | Dess-Martin periodinane | 1 - 3 hours | 90 - 98 | Mild conditions at room temperature, high chemoselectivity. Reagent is expensive and potentially explosive.[7][17][19][22] |

| PCC Oxidation | Pyridinium chlorochromate | 2 - 4 hours | 85 - 95 | Mildly acidic, good for simple oxidations. Chromium-based reagent with toxicity concerns.[10][17][25] |

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| (Chloromethyl)cyclopentane | C₆H₁₁Cl | 118.60 | Liquid | 13988-39-1[28] |

| 3-Cyclopentylpropan-1-ol | C₈H₁₆O | 128.21 | Liquid | 767-05-5[29][30] |

| 3-Cyclopentylpropanal | C₈H₁₄O | 126.20 | Liquid | 6053-89-0[31] |

Spectroscopic data for the intermediate and final product can be found in public databases such as PubChem and SpectraBase.[29][31][32][33][34]

Logical Relationships and Mechanisms

Grignard Reaction Mechanism

The formation of the C-C bond proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on one of the electrophilic carbons of the ethylene oxide ring, leading to ring-opening.

References

- 1. Ethylene oxide when treated with Grignard reagent yields [allen.in]

- 2. brainly.in [brainly.in]

- 3. Ethylene oxide when treated with Grignard reagent yields: (2006) a. Prima.. [askfilo.com]

- 4. sarthaks.com [sarthaks.com]

- 5. Ethylene oxide when treated with Grignard reagent yields [allen.in]

- 6. d.lib.msu.edu [d.lib.msu.edu]

- 7. benchchem.com [benchchem.com]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 17. benchchem.com [benchchem.com]

- 18. Dess-Martin Oxidation [organic-chemistry.org]

- 19. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 22. organic-synthesis.com [organic-synthesis.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 26. reddit.com [reddit.com]

- 27. organic chemistry - How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 28. (Chloromethyl)cyclopentane | C6H11Cl | CID 12815409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. Cyclopentanepropanol | C8H16O | CID 69842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. 767-05-5 Cas No. | 3-Cyclopentylpropan-1-ol | Apollo [store.apolloscientific.co.uk]

- 31. Cyclopentanepropanal | C8H14O | CID 11083898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. spectrabase.com [spectrabase.com]

- 33. spectrabase.com [spectrabase.com]

- 34. 3-Methylcyclopentanone(1757-42-2) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Synthesis of 3-Cyclopentylpropanal via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient method for the synthesis of 3-cyclopentylpropanal, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The core of this synthetic approach lies in the strategic application of a Grignard reagent, specifically cyclopentylmagnesium bromide, in a key carbon-carbon bond-forming reaction. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Synthetic Strategy and Reaction Pathway

The most direct and widely employed Grignard-based synthesis of 3-cyclopentylpropanal involves a two-step process. The first step is the nucleophilic ring-opening of an epoxide, ethylene (B1197577) oxide, by cyclopentylmagnesium bromide. This reaction extends the carbon chain by two atoms and yields the primary alcohol, 3-cyclopentyl-1-propanol (B1585541). The subsequent step involves the selective oxidation of this primary alcohol to the desired aldehyde, 3-cyclopentylpropanal, using a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.

The overall reaction scheme is as follows:

Step 1: Grignard Reaction with Ethylene Oxide

Cyclopentyl bromide is first reacted with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, cyclopentylmagnesium bromide. This organometallic compound then acts as a potent nucleophile, attacking one of the carbon atoms of the ethylene oxide ring in a classic SN2 reaction. The strained three-membered ring of the epoxide readily opens, and subsequent acidic workup protonates the resulting alkoxide to afford 3-cyclopentyl-1-propanol.

Step 2: Oxidation of 3-Cyclopentyl-1-propanol

The primary alcohol obtained from the Grignard reaction is then carefully oxidized to 3-cyclopentylpropanal. A variety of mild oxidizing agents can be employed for this transformation, with Pyridinium chlorochromate (PCC) being a common and effective choice. PCC allows for the selective oxidation of the primary alcohol to the aldehyde while minimizing the formation of the carboxylic acid byproduct.

Below is a DOT language representation of the synthetic pathway.

Caption: Synthetic pathway for 3-cyclopentylpropanal.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of 3-cyclopentylpropanal.

Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Cyclopentyl bromide | 149.03 | 14.9 g | 0.10 |

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |

| Iodine | 253.81 | 1 crystal | - |

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

The magnesium turnings and a crystal of iodine are placed in the flask.

-

Approximately 20 mL of anhydrous diethyl ether is added to cover the magnesium.

-

A solution of cyclopentyl bromide in 80 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.

-

A small portion (approx. 5-10 mL) of the cyclopentyl bromide solution is added to the magnesium suspension. The reaction is initiated, which is evident by the disappearance of the iodine color and the gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, the remaining cyclopentyl bromide solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of cyclopentylmagnesium bromide is used directly in the next step.

Synthesis of 3-Cyclopentyl-1-propanol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopentylmagnesium bromide solution | - | ~0.10 mol | 0.10 |

| Ethylene oxide | 44.05 | 4.4 g | 0.10 |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |

| Saturated aqueous NH4Cl | - | 100 mL | - |

Procedure:

-

The solution of cyclopentylmagnesium bromide is cooled to 0 °C in an ice-salt bath.

-

A solution of ethylene oxide in 50 mL of cold, anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution. The temperature should be maintained below 10 °C throughout the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is then carefully quenched by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution while cooling the flask in an ice bath.

-

The resulting mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-cyclopentyl-1-propanol.

-

The crude product can be purified by vacuum distillation.

Synthesis of 3-Cyclopentylpropanal

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Cyclopentyl-1-propanol | 128.21 | 12.8 g | 0.10 |

| Pyridinium chlorochromate (PCC) | 215.56 | 32.3 g | 0.15 |

| Anhydrous Dichloromethane (B109758) (DCM) | 84.93 | 200 mL | - |

| Celite or Silica (B1680970) Gel | - | 20 g | - |

Procedure:

-

A 500 mL round-bottom flask equipped with a magnetic stirrer is charged with a suspension of PCC in anhydrous dichloromethane.

-

A solution of 3-cyclopentyl-1-propanol in anhydrous dichloromethane is added to the PCC suspension in one portion.

-

The reaction mixture is stirred at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, the reaction mixture is diluted with diethyl ether and passed through a short pad of Celite or silica gel to remove the chromium salts.

-

The filter cake is washed with additional diethyl ether.

-

The combined filtrate is concentrated under reduced pressure to yield the crude 3-cyclopentylpropanal.

-

The crude product can be purified by flash column chromatography or vacuum distillation to afford the pure aldehyde.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-cyclopentylpropanal.

| Step | Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio | Theoretical Yield |

| 1 | Cyclopentyl bromide | 149.03 | 1.0 | - |

| 1 | Magnesium | 24.31 | 1.1 | - |

| 2 | Ethylene oxide | 44.05 | 1.0 | 12.8 g (3-cyclopentyl-1-propanol) |

| 3 | 3-Cyclopentyl-1-propanol | 128.21 | 1.0 | 12.6 g (3-cyclopentylpropanal) |

| 3 | PCC | 215.56 | 1.5 | - |

Note: The theoretical yields are calculated based on cyclopentyl bromide as the limiting reagent for the overall process.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of 3-cyclopentylpropanal using a Grignard-based approach. The reaction of cyclopentylmagnesium bromide with ethylene oxide followed by oxidation of the resulting primary alcohol is a reliable and efficient method for obtaining the target aldehyde. The provided experimental details, data summary, and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting for researchers and professionals in the field of drug development and organic synthesis.

An In-depth Technical Guide to the Grignard Reaction-Based Synthesis of 3-Cyclopentylpropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-cyclopentylpropanal, a valuable building block in organic synthesis, with a focus on the mechanism of the Grignard reaction. Due to the propensity of standard Grignard reagents to undergo 1,2-addition with α,β-unsaturated aldehydes, this guide details a more effective copper-catalyzed 1,4-conjugate addition of cyclopentylmagnesium bromide to acrolein.

Reaction Overview and Mechanism

The direct synthesis of 3-cyclopentylpropanal via a Grignard reaction involves the addition of a cyclopentyl nucleophile to a three-carbon electrophile. The most direct approach utilizes the reaction of cyclopentylmagnesium bromide with acrolein (propenal). However, this reaction can proceed via two competing pathways: 1,2-addition to the carbonyl group, yielding 1-cyclopentylallyl alcohol, or the desired 1,4-conjugate addition to the β-carbon, which, after enolate tautomerization and work-up, affords 3-cyclopentylpropanal.

Standard Grignard reagents are highly reactive and tend to favor the kinetically controlled 1,2-addition pathway with α,β-unsaturated aldehydes. To selectively achieve the thermodynamically favored 1,4-addition product, the reactivity of the Grignard reagent must be attenuated. This is typically achieved by transmetalation with a copper(I) salt to form a Gilman-like organocuprate species in situ. This softer nucleophile preferentially attacks the softer electrophilic β-carbon of the conjugated system.

The reaction mechanism can be summarized as follows:

-

Formation of the Grignard Reagent: Cyclopentyl bromide reacts with magnesium metal in an anhydrous ether solvent to form cyclopentylmagnesium bromide.

-

Formation of the Organocuprate: The Grignard reagent reacts with a catalytic amount of a copper(I) salt (e.g., CuI, CuBr·SMe₂, or CuCN·2LiCl) to form a more complex organocopper species.

-

Conjugate Addition: The organocuprate selectively adds to the β-carbon of acrolein, forming a resonance-stabilized magnesium enolate intermediate.

-

Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) to protonate the enolate, which then tautomerizes to the final product, 3-cyclopentylpropanal.

Experimental Protocols

Preparation of Cyclopentylmagnesium Bromide

This procedure outlines the synthesis of the Grignard reagent from cyclopentyl bromide and magnesium turnings.[1][2]

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) |

| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 14.90 g (0.10 mol) |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL |

| Iodine | I₂ | 253.81 | 1 crystal |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried and flushed with dry nitrogen or argon.

-

The magnesium turnings and a small crystal of iodine are placed in the flask.

-

Approximately 50 mL of anhydrous diethyl ether is added to the flask.

-

A solution of cyclopentyl bromide in 100 mL of anhydrous diethyl ether is placed in the dropping funnel.

-

A small portion (ca. 10 mL) of the cyclopentyl bromide solution is added to the magnesium turnings to initiate the reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, the remaining cyclopentyl bromide solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting grayish and slightly turbid solution is used in the next step.

Copper-Catalyzed 1,4-Conjugate Addition to Acrolein

This protocol is an adapted procedure based on general methods for copper-catalyzed conjugate additions of Grignard reagents to α,β-unsaturated carbonyl compounds.[3][4][5]

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| Cyclopentylmagnesium Bromide Solution | C₅H₉MgBr | ~173.33 | ~0.10 mol in Et₂O |

| Copper(I) Iodide | CuI | 190.45 | 0.95 g (5.0 mmol) |

| Acrolein | C₃H₄O | 56.06 | 5.05 g (0.09 mol) |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 100 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and flushed with dry nitrogen.

-

Copper(I) iodide is added to the flask, and the flask is cooled to -20 °C in a cooling bath (e.g., dry ice/acetone).

-

The previously prepared cyclopentylmagnesium bromide solution is transferred to the dropping funnel via a cannula and added dropwise to the stirred suspension of CuI in diethyl ether at -20 °C.

-

The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the organocopper reagent.

-

A solution of freshly distilled acrolein in 50 mL of anhydrous diethyl ether is added dropwise to the reaction mixture, maintaining the temperature at -20 °C.

-

The reaction is stirred at -20 °C for 2-3 hours and monitored by TLC for the disappearance of acrolein.

-

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -20 °C.

-

The mixture is allowed to warm to room temperature, and the layers are separated in a separatory funnel.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield 3-cyclopentylpropanal.

Data Presentation

Table 1: Physicochemical Properties of 3-Cyclopentylpropanal

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molar Mass | 126.20 g/mol |

| Appearance | Solid |

| Boiling Point | 82 °C at 11 mmHg |

| Flash Point | 82 °C (closed cup) |

Table 2: Predicted Spectroscopic Data for 3-Cyclopentylpropanal

| Spectroscopic Method | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.77 (t, 1H, -CHO), 2.44 (dt, 2H, -CH₂CHO), 1.75-1.85 (m, 1H, cyclopentyl-CH), 1.45-1.65 (m, 6H, cyclopentyl-CH₂ and -CH₂-), 1.05-1.15 (m, 2H, cyclopentyl-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 202.9 (-CHO), 44.2 (-CH₂CHO), 37.8 (cyclopentyl-CH), 32.5 (cyclopentyl-CH₂), 32.4 (-CH₂-), 25.1 (cyclopentyl-CH₂) |

| IR (neat, cm⁻¹) | ~2950 (C-H stretch), ~2720 (aldehyde C-H stretch), ~1725 (C=O stretch) |

| Mass Spectrometry (EI, m/z) | 126 (M⁺), 83, 69, 55, 41 |

Note: The spectroscopic data are predicted based on typical values for similar structures and may not represent experimentally determined values.

Visualizations

Reaction Pathway

Caption: Overall reaction pathway for the synthesis of 3-cyclopentylpropanal.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

1,2- vs. 1,4-Addition Mechanism

Caption: Competing 1,2- and 1,4-addition pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mit.edu [web.mit.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters [organic-chemistry.org]

- 5. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]

Spectroscopic Profile of 3-Cyclopentylpropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Cyclopentylpropanal. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and established principles of organic spectroscopy to offer a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of 3-Cyclopentylpropanal in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: 3-Cyclopentylpropanal[1]

-

Molecular Formula: C₈H₁₄O[1]

-

Molecular Weight: 126.20 g/mol [1]

-

CAS Number: 6053-89-0[1]

-

SMILES: C1CCC(C1)CCC=O[1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for 3-Cyclopentylpropanal. These predictions are based on established chemical shift and absorption frequency ranges for similar functional groups and structural motifs.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| -CHO | 9.5 - 10.0 | Triplet (t) | 1H |

| -CH₂-CHO | 2.4 - 2.6 | Triplet of doublets (td) | 2H |

| -CH₂-CH₂-CHO | 1.6 - 1.8 | Multiplet (m) | 2H |

| Cyclopentyl-CH | 1.7 - 1.9 | Multiplet (m) | 1H |

| Cyclopentyl-CH₂ (adjacent to chain) | 1.5 - 1.7 | Multiplet (m) | 2H |

| Cyclopentyl-CH₂ | 1.0 - 1.4 | Multiplet (m) | 6H |

Prediction based on general chemical shift values for aldehydes and cycloalkanes.[2][3][4]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

| Carbon | Predicted Chemical Shift (ppm) |

| -CHO | 200 - 205 |

| -CH₂-CHO | 40 - 50 |

| -CH₂-CH₂-CHO | 30 - 35 |

| Cyclopentyl-CH | 35 - 45 |

| Cyclopentyl-CH₂ (adjacent to chain) | 30 - 35 |

| Cyclopentyl-CH₂ | 25 - 30 |

Prediction based on general chemical shift values for aldehydes and cycloalkanes.[3][4][5]

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C-H (aldehyde) | 2820 - 2850 and 2720 - 2750 | Two characteristic weak to medium bands |

| C=O (aldehyde) | 1720 - 1740 | Strong, sharp carbonyl stretch |

| C-H (aliphatic) | 2850 - 3000 | Strong C-H stretching |

| CH₂ bend | ~1465 | Medium scissoring vibration |

Prediction based on characteristic IR absorption frequencies for aldehydes.[2][3][4]

Predicted Mass Spectrometry (MS) Fragmentation

In electron ionization mass spectrometry (EI-MS), 3-Cyclopentylpropanal is expected to produce a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will likely be dominated by cleavages alpha and beta to the carbonyl group and within the cyclopentyl ring.

Expected Fragmentation Pathways:

-

α-Cleavage: Loss of the formyl radical (-CHO, 29 u) or the hydrogen radical (-H, 1 u) from the aldehyde group.

-

McLafferty Rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene molecule.

-

Cleavage of the Cyclopentyl Ring: Fragmentation of the cyclopentyl group leading to a series of characteristic losses of C₂H₄ (28 u) and C₃H₆ (42 u).

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a liquid organic compound like 3-Cyclopentylpropanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Cyclopentylpropanal in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Data Acquisition: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.[6]

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts or spectral databases.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the neat liquid sample into the mass spectrometer. For volatile compounds like 3-Cyclopentylpropanal, a direct insertion probe or gas chromatography (GC) inlet system can be used.[9]

-

Ionization: Utilize electron ionization (EI) as the ionization method. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[9][10][11]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the spectroscopic analysis of 3-Cyclopentylpropanal.

References

- 1. Cyclopentanepropanal | C8H14O | CID 11083898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bitesizebio.com [bitesizebio.com]

- 12. rroij.com [rroij.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3-Cyclopentylpropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and interpretation of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for the organic compound 3-cyclopentylpropanal. This document outlines the predicted chemical shifts, multiplicities, and assignments for each unique nucleus within the molecule, supported by established principles of NMR spectroscopy. Furthermore, a standardized experimental protocol for acquiring such data is presented, alongside a logical workflow for spectral interpretation.

Introduction to NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is a non-destructive technique that relies on the magnetic properties of atomic nuclei. For organic chemists and drug development professionals, ¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure of newly synthesized compounds, verifying their identity, and assessing their purity.

The key parameters obtained from an NMR spectrum are:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus.

-

Integration: The area under a signal is proportional to the number of nuclei it represents.

-

Multiplicity (Splitting Pattern): This reveals the number of neighboring nuclei.

-

Coupling Constant (J): The distance between the peaks in a multiplet provides information about the connectivity and stereochemistry of the molecule.

This guide will apply these principles to the specific case of 3-cyclopentylpropanal.

Predicted ¹H and ¹³C NMR Spectral Data of 3-Cyclopentylpropanal

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the atoms of 3-cyclopentylpropanal are numbered as follows:

Predicted ¹H NMR Data

The predicted ¹H NMR data for 3-cyclopentylpropanal in a standard deuterated solvent like CDCl₃ are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (Aldehyde) | 9.7 - 9.8 | Triplet (t) | 1H | ~1.5 - 2.5 |

| H-2 (α-CH₂) | 2.4 - 2.5 | Triplet of triplets (tt) | 2H | ~7.0 - 8.0, ~1.5 - 2.5 |

| H-3 (β-CH₂) | 1.6 - 1.7 | Quartet (q) | 2H | ~7.0 - 8.0 |

| H-4 (γ-CH) | 1.7 - 1.8 | Multiplet (m) | 1H | - |

| H-5, H-8 (Cyclopentyl) | 1.5 - 1.6 | Multiplet (m) | 4H | - |

| H-6, H-7 (Cyclopentyl) | 1.1 - 1.2 | Multiplet (m) | 4H | - |

Interpretation of ¹H NMR Spectrum:

-

Aldehydic Proton (H-1): The most downfield signal, appearing as a triplet, is characteristic of an aldehydic proton. Its multiplicity arises from the coupling with the two adjacent α-protons (H-2).[1][2]

-

Alpha-Protons (H-2): These protons are deshielded by the adjacent carbonyl group and are expected to appear as a triplet of triplets. The larger coupling constant is due to the vicinal coupling with the β-protons (H-3), and the smaller coupling is from the long-range coupling with the aldehydic proton (H-1).

-

Beta-Protons (H-3): These protons will appear as a quartet due to coupling with the adjacent α-protons (H-2) and the γ-proton (H-4).

-

Cyclopentyl Protons (H-4, H-5, H-6, H-7, H-8): The protons on the cyclopentyl ring will exhibit complex overlapping multiplets in the upfield region of the spectrum due to their similar chemical environments and complex spin-spin coupling.

Predicted ¹³C NMR Data

The predicted ¹³C NMR data for 3-cyclopentylpropanal are presented in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 202 - 203 |

| C-2 (α-CH₂) | 44 - 45 |

| C-3 (β-CH₂) | 31 - 32 |

| C-4 (γ-CH) | 38 - 39 |

| C-5, C-8 (Cyclopentyl) | 32 - 33 |

| C-6, C-7 (Cyclopentyl) | 25 - 26 |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-1): The signal for the carbonyl carbon of the aldehyde is the most deshielded and will appear significantly downfield, typically above 200 ppm.[1][3][4]

-

Alpha-Carbon (C-2): The carbon adjacent to the carbonyl group is deshielded and appears in the 40-50 ppm range.

-

Alkyl and Cyclopentyl Carbons (C-3 to C-8): The remaining sp³ hybridized carbons of the propyl chain and the cyclopentyl ring will appear in the upfield region of the spectrum, generally between 20 and 40 ppm. Due to symmetry, the cyclopentyl ring will show three distinct signals.

Experimental Protocol for NMR Data Acquisition

The following provides a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like 3-cyclopentylpropanal.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 3-cyclopentylpropanal sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectrum.

Workflow for NMR Spectral Interpretation

The logical process for interpreting the NMR data of an unknown or newly synthesized compound like 3-cyclopentylpropanal is illustrated in the following diagram.

This workflow begins with the physical preparation of the sample and the acquisition of the raw NMR data. The subsequent processing and analysis of both the ¹H and ¹³C spectra allow for the identification of key molecular fragments. By integrating this information, a complete molecular structure can be proposed and all spectral signals can be definitively assigned.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 3-cyclopentylpropanal. By understanding the characteristic chemical shifts and coupling patterns of the aldehyde and cyclopentyl moieties, researchers can confidently identify and characterize this molecule. The outlined experimental protocol and interpretation workflow serve as a valuable resource for scientists and professionals in the field of drug development and organic chemistry, ensuring the accurate and efficient structural elucidation of novel compounds.

References

Mass Spectrum Fragmentation of 3-Cyclopentylpropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrum fragmentation pattern of 3-cyclopentylpropanal. The information presented herein is crucial for the identification and structural elucidation of this compound in complex matrices, a common requirement in metabolic studies, flavor and fragrance analysis, and synthetic chemistry.

Predicted Fragmentation Pathways

The fragmentation of 3-cyclopentylpropanal under electron ionization is expected to be governed by the characteristic behaviors of both aliphatic aldehydes and substituted cycloalkanes. The molecular ion ([M]•+), with a predicted mass-to-charge ratio (m/z) of 126, will undergo a series of competing fragmentation reactions. The principal pathways are anticipated to be α-cleavage, β-cleavage, the McLafferty rearrangement, and fragmentation of the cyclopentyl ring.

α-Cleavage: This is a common fragmentation pathway for aldehydes, involving the cleavage of the bond adjacent to the carbonyl group.[1][2][3][4] For 3-cyclopentylpropanal, two primary α-cleavage events are possible:

-

Loss of a hydrogen radical (H•) to form a resonance-stabilized acylium ion at m/z 125.[1][5]

-

Loss of the cyclopentylethyl radical (C7H13•) to generate the formyl cation at m/z 29.

β-Cleavage: Cleavage of the bond beta to the carbonyl group can lead to the formation of a stable cyclopentyl cation.[6][7] This would involve the loss of a propenal radical, resulting in a fragment at m/z 69.

McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds containing a γ-hydrogen is highly probable for 3-cyclopentylpropanal.[1][8][9][10][11] The transfer of a γ-hydrogen from the cyclopentyl ring to the carbonyl oxygen, followed by the cleavage of the α-β bond, would result in the formation of a neutral ethene molecule and a radical cation at m/z 84.

Cyclopentyl Ring Fragmentation: The cyclopentyl ring itself can undergo fragmentation, a common characteristic for cycloalkanes in mass spectrometry.[12][13][14][15][16] A typical fragmentation involves the loss of a neutral ethene molecule (C2H4), which would lead to characteristic fragment ions. For instance, the molecular ion at m/z 126 could lose ethene to produce a fragment at m/z 98. Further fragmentation of the cyclopentyl-containing ions can also occur.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways for 3-cyclopentylpropanal.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 126 | [C8H14O]•+ | Molecular Ion |

| 125 | [C8H13O]+ | α-cleavage (Loss of H•) |

| 98 | [C6H10O]•+ | Ring Fragmentation (Loss of C2H4) |

| 84 | [C5H8O]•+ | McLafferty Rearrangement |

| 69 | [C5H9]+ | β-cleavage (Loss of C3H5O•) |

| 57 | [C3H5O]+ | α-cleavage (Loss of C5H9•) |

| 55 | [C4H7]+ | Ring Fragmentation |

| 41 | [C3H5]+ | Ring Fragmentation |

| 29 | [CHO]+ | α-cleavage (Loss of C7H13•) |

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of 3-cyclopentylpropanal is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following provides a general experimental protocol.

Sample Preparation:

-

Sample Collection: Samples should be collected in clean glass containers to prevent contamination.[17]

-

Solvent Selection: A volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) is recommended for dissolving the sample.[17][18]

-

Concentration: The sample should be diluted to a concentration of approximately 10 µg/mL.[18]

-

Cleanup: To prevent contamination of the GC system, samples should be free of particulates. This can be achieved by centrifugation or filtration.[17][19]

-

Derivatization (Optional): For enhanced volatility and sensitivity, derivatization of the aldehyde with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be performed.[20][21][22][23]

GC-MS Parameters:

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.[20]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[20]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[20]

-

Mass Range: m/z 25-200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualization of Fragmentation Pathways

The following diagram illustrates the proposed major fragmentation pathways of 3-cyclopentylpropanal.

Caption: Predicted EI-MS fragmentation of 3-cyclopentylpropanal.

References

- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 2. ochemacademy.com [ochemacademy.com]

- 3. fiveable.me [fiveable.me]

- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 5. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. McLafferty Rearrangement.pptx [slideshare.net]

- 12. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

- 13. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

- 15. english.gyig.cas.cn [english.gyig.cas.cn]

- 16. m.youtube.com [m.youtube.com]

- 17. Sample preparation GC-MS [scioninstruments.com]

- 18. uoguelph.ca [uoguelph.ca]

- 19. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 20. benchchem.com [benchchem.com]

- 21. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 23. commons.und.edu [commons.und.edu]

Physicochemical properties of 3-Cyclopentylpropanal (boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 3-Cyclopentylpropanal, with a specific focus on its boiling point and solubility. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who may be working with this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Cyclopentylpropanal. Due to a lack of readily available, experimentally determined data for the boiling point, an estimated value based on a structurally similar compound, octanal, is provided for reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | PubChem[1] |

| Molecular Weight | 126.20 g/mol | PubChem[1] |

| Boiling Point (estimated) | ~171 °C | Based on Octanal[2][3][4][5][6] |

| Solubility in Water | Very low (estimated at ~0.21 g/L) | Based on Octanal[4][7] |

| Solubility in Organic Solvents | Expected to be high in non-polar organic solvents | General Principles[8][9] |

| Flash Point | 82 °C (179.6 °F) - closed cup | Sigma-Aldrich |

In-Depth Analysis of Physicochemical Properties

Boiling Point

Solubility

The solubility of aldehydes is largely dictated by the length of their carbon chain.[8][9]

-

Water Solubility: Aldehydes with short carbon chains (up to four carbons) are relatively soluble in water due to the ability of the polar carbonyl group to form hydrogen bonds with water molecules.[8] However, as the hydrocarbon portion of the molecule increases in size, the non-polar character dominates, leading to a significant decrease in water solubility.[8][9] 3-Cyclopentylpropanal, with a total of eight carbon atoms, is therefore expected to have very low solubility in water. For comparison, the solubility of n-octanal in water is reported to be approximately 0.21 g/L.[4][7]

-

Solubility in Organic Solvents: In contrast to its low water solubility, 3-Cyclopentylpropanal is expected to be readily soluble in a wide range of common organic solvents. This includes non-polar solvents such as hexane (B92381) and toluene, as well as more polar organic solvents like ethanol, diethyl ether, and acetone. This is due to the principle of "like dissolves like," where the non-polar alkyl and cycloalkyl groups of the aldehyde interact favorably with the non-polar solvent molecules.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the boiling point and solubility of a liquid organic compound such as 3-Cyclopentylpropanal.

Determination of Boiling Point (Thiele Tube Method)

This micro method is suitable for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., a Durham tube)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

Procedure:

-

Fill the Thiele tube with mineral or silicone oil to a level just above the top of the side arm.

-

Add a small amount (approximately 0.5 mL) of 3-Cyclopentylpropanal to the small test tube.

-

Place a capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the oil in the Thiele tube, making sure the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the oil bath through convection.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of 3-Cyclopentylpropanal in various solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, hexane, toluene)

Procedure:

-

Label a series of test tubes, one for each solvent to be tested.

-

Add 1 mL of a specific solvent to its corresponding labeled test tube.

-

To each test tube, add a small, measured amount of 3-Cyclopentylpropanal (e.g., 0.1 mL or a few drops).

-

Stopper and vigorously shake or vortex each test tube for approximately 30 seconds to 1 minute.

-

Allow the test tubes to stand and observe the contents.

-

Record the solubility based on the following observations:

-

Soluble: A clear, homogeneous solution is formed with no visible separation of layers or cloudiness.

-

Partially Soluble: The solution is cloudy, or two layers are present, but the volume of the solute layer has noticeably decreased.

-

Insoluble: Two distinct layers are clearly visible, or the solute remains as undissolved droplets.

-

-

For a more quantitative assessment, a known mass of the aldehyde can be added incrementally to a known volume of the solvent until saturation is reached.

Visualizations

The following diagrams illustrate the logical workflow for determining the physicochemical properties of a compound like 3-Cyclopentylpropanal.

Caption: Workflow for determining physicochemical properties.

References

- 1. Cyclopentanepropanal | C8H14O | CID 11083898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octanal - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. getchem.com [getchem.com]

- 5. Octanal CAS 124-13-0 - Buy Octanal, C8H16O, 124-13-0 Product on BOSS CHEMICAL [bosschemical.com]

- 6. 124-13-0 CAS MSDS (Octanal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Octanal | C8H16O | CID 454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Cyclopentylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentylpropanal is an aliphatic aldehyde of interest in organic synthesis and as a potential building block in the development of novel chemical entities. A thorough understanding of its chemical reactivity and stability is paramount for its effective utilization in research and drug development. This technical guide provides a comprehensive overview of the synthesis, key chemical reactions, and degradation pathways of 3-Cyclopentylpropanal. Detailed experimental protocols for its synthesis and characteristic reactions are presented, alongside a summary of its physical and chemical properties. The stability of 3-Cyclopentylpropanal under various conditions is also discussed, with a focus on common degradation pathways for aliphatic aldehydes.

Introduction

3-Cyclopentylpropanal, with the molecular formula C₈H₁₄O, is a saturated aliphatic aldehyde featuring a cyclopentyl ring connected to a propanal moiety.[1] The presence of the aldehyde functional group makes it a versatile intermediate for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions such as aldol (B89426) condensation. Its stability is influenced by the susceptibility of the aldehyde group to oxidation and polymerization. This guide aims to provide a detailed technical resource on the chemical behavior of 3-Cyclopentylpropanal, consolidating available data and providing detailed experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Cyclopentylpropanal is provided in Table 1.

Table 1: Physicochemical Properties of 3-Cyclopentylpropanal

| Property | Value | Reference |

| IUPAC Name | 3-cyclopentylpropanal | [1] |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 6053-89-0 | [1] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not specified | |

| Flash Point | 82 °C (179.6 °F) - closed cup | [2] |

| SMILES | O=CCCC1CCCC1 | [1] |

| InChI Key | UWAOHFMOWBQIJH-UHFFFAOYSA-N | [1] |

Synthesis of 3-Cyclopentylpropanal

The most common and efficient method for the synthesis of 3-Cyclopentylpropanal is the oxidation of its corresponding primary alcohol, 3-cyclopentyl-1-propanol (B1585541). Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. Two standard and effective methods are the Swern oxidation and the use of pyridinium (B92312) chlorochromate (PCC).

Synthesis via Oxidation of 3-cyclopentyl-1-propanol

The general transformation involves the oxidation of the primary alcohol to the aldehyde.

Caption: Synthesis of 3-Cyclopentylpropanal via oxidation.

Experimental Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534).[3][4][5][6][7] This method is known for its mild reaction conditions and high yields.

Materials:

-

3-cyclopentyl-1-propanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 equivalents) to the DCM, followed by the dropwise addition of dimethyl sulfoxide (2.2 equivalents). Stir the mixture for 15 minutes.

-

A solution of 3-cyclopentyl-1-propanol (1.0 equivalent) in a small amount of anhydrous DCM is then added dropwise to the reaction mixture.

-

After stirring for 30 minutes at -78 °C, add triethylamine (5.0 equivalents) dropwise to the flask, and continue stirring for another 15 minutes at this temperature.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 3-Cyclopentylpropanal by flash chromatography.

Experimental Protocol: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[8][9][10][11][12]

Materials:

-

3-cyclopentyl-1-propanol

-

Pyridinium chlorochromate (PCC)

-

Celite or silica (B1680970) gel

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, suspend PCC (1.5 equivalents) and Celite in anhydrous DCM.

-

Add a solution of 3-cyclopentyl-1-propanol (1.0 equivalent) in anhydrous DCM to the stirred suspension in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 3-Cyclopentylpropanal.

-

Further purification can be achieved by flash chromatography if necessary.

Chemical Reactivity

3-Cyclopentylpropanal exhibits typical aldehyde reactivity, primarily centered around the electrophilic carbonyl carbon and the acidic α-hydrogens.

Oxidation to Carboxylic Acid

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents.[13][14]

Caption: Oxidation to 3-cyclopentylpropanoic acid.

Experimental Protocol: Oxidation with Potassium Permanganate (B83412)

Materials:

-

3-Cyclopentylpropanal

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 3-Cyclopentylpropanal in a suitable solvent (e.g., acetone/water) in a round-bottom flask and cool in an ice bath.

-

Prepare a solution of potassium permanganate in water, also cooled.

-

Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring. A brown precipitate of MnO₂ will form.

-

After the addition is complete, continue stirring until the purple color of the permanganate has disappeared.

-

Filter off the MnO₂ precipitate.

-

Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

-

Collect the 3-cyclopentylpropanoic acid by filtration, wash with cold water, and dry.

Reduction to Primary Alcohol

Aldehydes are easily reduced to primary alcohols using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[15][16][17][18][19]

Caption: Reduction to 3-cyclopentyl-1-propanol.

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

-

3-Cyclopentylpropanal

-

Sodium borohydride (NaBH₄)

-

Dilute hydrochloric acid (HCl) or ammonium (B1175870) chloride solution

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 3-Cyclopentylpropanal in methanol or ethanol in a round-bottom flask and cool in an ice bath.

-

Slowly add sodium borohydride (in slight excess) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of dilute HCl or saturated ammonium chloride solution until the effervescence ceases.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 3-cyclopentyl-1-propanol.

Aldol Condensation

Under basic or acidic conditions, 3-Cyclopentylpropanal can undergo self-condensation or a crossed aldol condensation with another enolizable carbonyl compound.[20][21] The reaction proceeds via the formation of an enolate ion which then acts as a nucleophile.

References

- 1. Cyclopentanepropanal | C8H14O | CID 11083898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Light-induced autoxidation of aldehydes to peracids and carboxylic acids: Mechanistic insights and applications - American Chemical Society [acs.digitellinc.com]

- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. orgosolver.com [orgosolver.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. amherst.edu [amherst.edu]

- 21. Aldol condensation - Wikipedia [en.wikipedia.org]

Reactivity of 3-Cyclopentylpropanal Towards Nucleophilic Attack: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-cyclopentylpropanal towards nucleophilic attack. The document elucidates the fundamental principles governing these reactions, including steric and electronic effects conferred by the cyclopentyl moiety. Detailed experimental protocols for a variety of common nucleophilic addition reactions are presented, alongside tables of estimated quantitative data based on analogous aliphatic aldehydes. Furthermore, this guide includes diagrammatic representations of the general mechanism of nucleophilic addition and a putative metabolic pathway for 3-cyclopentylpropanal, rendered using Graphviz (DOT language), to provide a holistic understanding for researchers in organic synthesis and drug development.

Introduction

3-Cyclopentylpropanal is a versatile aliphatic aldehyde with potential applications in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds.[1] Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. Understanding the factors that influence this reactivity is paramount for designing efficient synthetic routes and for predicting the metabolic fate of molecules containing this structural motif. This guide will delve into the core principles of nucleophilic addition to 3-cyclopentylpropanal, supported by practical experimental guidance and data.

Core Principles of Reactivity

The reactivity of the carbonyl group in 3-cyclopentylpropanal is influenced by both electronic and steric factors.

Electronic Effects

The carbon-oxygen double bond of the aldehyde is highly polarized, with the oxygen atom bearing a partial negative charge and the carbon atom a partial positive charge. This inherent polarity renders the carbonyl carbon an electrophilic center, readily attacked by electron-rich nucleophiles.[2] The cyclopentyl group, being an alkyl group, is weakly electron-donating through an inductive effect. This effect slightly reduces the electrophilicity of the carbonyl carbon compared to formaldehyde, but it is a general characteristic of aliphatic aldehydes.

Steric Effects

Steric hindrance plays a significant role in the accessibility of the carbonyl carbon to incoming nucleophiles.[3][4][5] The cyclopentyl group, while not exceptionally bulky, does impose a greater steric demand than a simple methyl or ethyl group.[6] This steric hindrance can influence the rate of nucleophilic attack and may also play a role in the stereochemical outcome of the reaction if a new chiral center is formed. In general, aldehydes are more reactive and less sterically hindered than ketones.[7]

General Mechanism of Nucleophilic Addition

The fundamental mechanism of nucleophilic addition to an aldehyde involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which is then protonated to yield the final alcohol product.

Caption: General mechanism of nucleophilic attack on 3-cyclopentylpropanal.

Common Nucleophilic Addition Reactions: Data and Protocols

This section provides estimated quantitative data and detailed experimental protocols for several common nucleophilic addition reactions involving 3-cyclopentylpropanal. The yields are estimated based on typical values for analogous aliphatic aldehydes.

Grignard Reaction

The addition of organomagnesium halides (Grignard reagents) to 3-cyclopentylpropanal is a powerful method for forming new carbon-carbon bonds, leading to secondary alcohols.

Table 1: Estimated Yields for Grignard Reaction with 3-Cyclopentylpropanal

| Grignard Reagent | Solvent | Temperature (°C) | Estimated Yield (%) |

| Methylmagnesium Bromide | Diethyl Ether | 0 to 25 | 85 - 95 |

| Ethylmagnesium Bromide | THF | 0 to 25 | 80 - 90 |

| Phenylmagnesium Bromide | Diethyl Ether | 0 to 25 | 75 - 85 |

Experimental Protocol: Synthesis of 1-Cyclopentyl-butan-2-ol

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Grignard Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). Add a crystal of iodine to initiate the reaction. A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Addition of Aldehyde: The Grignard reagent solution is cooled to 0 °C. A solution of 3-cyclopentylpropanal (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Wittig Reaction

The Wittig reaction allows for the synthesis of alkenes from aldehydes using a phosphorus ylide.

Table 2: Estimated Yields for Wittig Reaction with 3-Cyclopentylpropanal

| Wittig Reagent | Base | Solvent | Temperature (°C) | Estimated Yield (%) |

| Methyltriphenylphosphonium Bromide | n-Butyllithium | THF | -78 to 25 | 80 - 90 |

| Ethyltriphenylphosphonium Bromide | n-Butyllithium | THF | -78 to 25 | 75 - 85 |

| (Carbethoxymethylene)triphenylphosphorane | - | DCM | 25 | 90 - 98[8] |